molecular formula C11H13N3O3S2 B4020146 N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide

Cat. No. B4020146
M. Wt: 299.4 g/mol
InChI Key: KZZGACDYWJYWPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide involves multi-step chemical reactions that include the formation of thiadiazole rings, sulfonamide linkages, and methoxybenzyl groups. For example, a related compound, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, was synthesized from 4-chlorobenzoic acid through esterification, hydrazination, salt formation, cyclization, and sulfonamide formation steps (Chen et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds in the 1,3,4-thiadiazole series is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This core structure is linked to various functional groups that define the compound's properties and reactivity. The X-ray crystallographic study of related sulfonamides provides insights into their binding interactions and structural conformations (Temperini et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide and its analogs involves interactions with biological targets such as enzymes. For instance, certain thiadiazole derivatives have been identified as potent inhibitors of mammalian carbonic anhydrase isozymes, highlighting the importance of the sulfonamide group in enzyme inhibition (Temperini et al., 2008).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. The presence of methoxy and benzyl groups can affect the compound's hydrophobicity and solubility in organic solvents or water.

Chemical Properties Analysis

The chemical properties of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide derivatives include their ability to act as ligands in metal complexes, influence on fluorescence properties, and potential anticancer activity as observed in related Co(II) complexes (Vellaiswamy & Ramaswamy, 2017). These properties are essential for understanding the compound's applications in materials science and medicinal chemistry.

properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S2/c1-17-9-5-3-8(4-6-9)7-10-12-13-11(18-10)14-19(2,15)16/h3-6H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZGACDYWJYWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-Methoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide
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N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide
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N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide
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N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide
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N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide
Reactant of Route 6
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N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide

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